Ethyl 2-acetyl-4-oxopentanoate

Catalog No.
S757265
CAS No.
41892-81-3
M.F
C9H14O4
M. Wt
186.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-acetyl-4-oxopentanoate

CAS Number

41892-81-3

Product Name

Ethyl 2-acetyl-4-oxopentanoate

IUPAC Name

ethyl 2-acetyl-4-oxopentanoate

Molecular Formula

C9H14O4

Molecular Weight

186.2 g/mol

InChI

InChI=1S/C9H14O4/c1-4-13-9(12)8(7(3)11)5-6(2)10/h8H,4-5H2,1-3H3

InChI Key

WANUOLLLVOSMFL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC(=O)C)C(=O)C

Canonical SMILES

CCOC(=O)C(CC(=O)C)C(=O)C

The exact mass of the compound Ethyl 2-acetyl-4-oxopentanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-acetyl-4-oxopentanoate (CAS 41892-81-3) is a linear 1,3,5-tricarbonyl compound, serving as a versatile C5 building block in organic synthesis. Its primary procurement value lies in providing a pre-functionalized, unsymmetrical five-carbon chain that is ideal for constructing substituted pyridines, pyrimidines, and other heterocyclic systems. Unlike simpler, more common β-keto esters such as ethyl acetoacetate, this compound incorporates an additional ketone functionality, enabling more direct and often more regioselective cyclization pathways. [REFS-1, REFS-2]

Attempting to substitute Ethyl 2-acetyl-4-oxopentanoate with more common 1,3-dicarbonyl compounds like ethyl acetoacetate or acetylacetone fundamentally alters the synthetic strategy and outcome. These simpler precursors lack the terminal acetyl group, forcing reliance on multi-step sequences (e.g., acylation or Michael addition) to build the required C5 1,3,5-tricarbonyl skeleton. This indirect approach frequently leads to lower overall yields, introduces additional protection/deprotection steps, and can generate isomeric mixtures that complicate purification. Procuring the target compound provides direct access to the required synthon, improving step economy and ensuring predictable regiochemistry in key cyclization reactions. [1]

Superior Precursor for Direct Synthesis of 2-Acetonyl-Substituted Pyrimidines

Ethyl 2-acetyl-4-oxopentanoate serves as a direct precursor for pyrimidines bearing a valuable acetonyl (-CH2C(O)CH3) substituent at the 2-position, a structure not directly accessible from standard Biginelli reactions using ethyl acetoacetate. [1] The reaction of the target compound with amidines provides a streamlined, single-step route to these complex pyrimidines. In contrast, achieving the same substitution pattern with ethyl acetoacetate would require a multi-step sequence, likely involving initial pyrimidine formation followed by a separate, and potentially low-yielding, C-alkylation or acylation step. [2]

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect, one-pot cyclocondensation to form 2-acetonyl-pyrimidines.
Comparator Or BaselineEthyl Acetoacetate: Requires a multi-step sequence (e.g., Biginelli reaction followed by post-functionalization) to achieve the same substitution pattern.
Quantified DifferenceReduces the synthesis from a multi-step process to a single step, improving overall efficiency and reducing purification complexity.
ConditionsCyclocondensation with amidine derivatives.

For synthesizing pyrimidines with a 2-acetonyl side chain, this compound offers superior step economy and avoids the yield losses and purification challenges of post-synthesis modification.

Enables Regiocontrolled Pyridine Synthesis Not Readily Achieved with Simpler Ketoesters

The unsymmetrical nature of Ethyl 2-acetyl-4-oxopentanoate allows for regioselective control in pyridine syntheses, such as modified Hantzsch reactions. Using this C5 building block in a condensation with an enamine and an ammonium source can direct the placement of different substituents on the resulting pyridine ring. A common alternative, combining two equivalents of a simpler β-ketoester like ethyl acetoacetate with an aldehyde, typically results in a symmetrically substituted pyridine. Achieving an unsymmetrical substitution pattern via the symmetric route is not directly possible and would require a more complex, multi-step approach with lower convergence. [1]

Evidence DimensionRegiochemical Control in Product Formation
Target Compound DataDirectly yields unsymmetrically substituted pyridines due to its inherent structural asymmetry.
Comparator Or BaselineEthyl Acetoacetate (used in classic Hantzsch synthesis): Typically yields symmetrically substituted 3,5-dicarboxylate pyridines.
Quantified DifferenceProvides direct access to specific regioisomers that are difficult to obtain using combinations of simpler, symmetric precursors.
ConditionsModified Hantzsch-type pyridine synthesis.

This compound is the procurement choice for projects requiring precise regiochemical control in the synthesis of complex, unsymmetrical pyridine scaffolds, avoiding isomer separation issues.

Process Control Advantage: Using the Isolated Compound vs. In Situ Generation from Dehydroacetic Acid

While Ethyl 2-acetyl-4-oxopentanoate can be generated in situ via the alcoholysis of dehydroacetic acid, this method introduces process variability. The in situ reaction may not proceed to completion, leaving unreacted starting material and generating side products that can interfere with subsequent reactions and complicate purification. [1] Procuring the purified, isolated compound ensures precise stoichiometric control, eliminates batch-to-batch variability from the precursor generation step, and improves the reproducibility of sensitive downstream applications. This is particularly critical in regulated manufacturing environments or when high product purity is required.

Evidence DimensionPurity & Process Reproducibility
Target Compound DataHigh-purity, isolated solid allowing for precise weighing and stoichiometric control.
Comparator Or BaselineIn situ generation from dehydroacetic acid: Potential for incomplete reaction, side-product formation, and batch-to-batch inconsistency.
Quantified DifferenceEliminates a reaction step at the point of use, thereby removing its associated yield and purity variations from the main process.
ConditionsGeneral synthetic laboratory or manufacturing workflow.

Procuring the isolated compound de-risks the synthesis by providing a stable, well-defined starting material, which is critical for achieving high reproducibility and purity in the final product.

Direct Synthesis of Regiochemically Defined Pyridines for Medicinal Chemistry

This compound is the preferred precursor for constructing unsymmetrical pyridine rings where specific substituent placement is critical for biological activity, bypassing the limitations and multi-step processes required when starting with symmetric building blocks like ethyl acetoacetate.

Streamlined Production of Acetonyl-Functionalized Pyrimidines

Ideal for workflows requiring the efficient, one-step synthesis of pyrimidines with a 2-acetonyl side chain, a key pharmacophore in some kinase inhibitors and other bioactive molecules. This avoids the poor efficiency of post-synthesis functionalization routes. [1]

High-Reproducibility Manufacturing and Scale-Up

In process development and scale-up, using this isolated, high-purity reagent provides critical process control and batch-to-batch consistency, eliminating the risks associated with incomplete or variable in situ generation from precursors like dehydroacetic acid. [2]

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

41892-81-3

Dates

Last modified: 08-15-2023

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